![molecular formula C27H42N2O B14614186 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine CAS No. 57202-61-6](/img/structure/B14614186.png)
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine is a chemical compound with the molecular formula C₂₇H₄₂N₂O and a molecular mass of approximately 410.635 Da This compound is characterized by its pyrimidine core substituted with a decyl group at the 5-position and a 4-(heptyloxy)phenyl group at the 2-position
Méthodes De Préparation
The synthesis of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of the decyl and heptyloxyphenyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can engage in hydrogen bonding and π-π interactions, while the decyl and heptyloxyphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can be compared with other pyrimidine derivatives, such as:
5-Decyl-2-phenylpyrimidine: Lacks the heptyloxy group, resulting in different physical and chemical properties.
2-[4-(Heptyloxy)phenyl]-5-methylpyrimidine: Contains a methyl group instead of a decyl group, affecting its hydrophobicity and reactivity.
5-Decyl-2-[4-(methoxy)phenyl]-pyrimidine: The methoxy group alters the compound’s electronic properties and reactivity compared to the heptyloxy group.
Propriétés
Numéro CAS |
57202-61-6 |
|---|---|
Formule moléculaire |
C27H42N2O |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
5-decyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-10-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
Clé InChI |
DTSRROCOSYSCBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


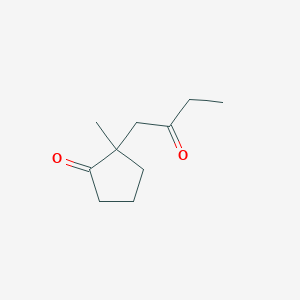
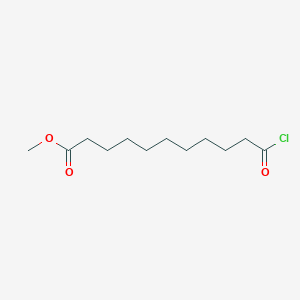
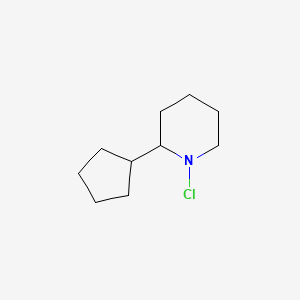
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

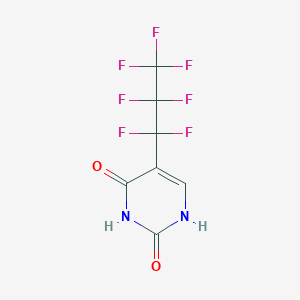
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)


![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
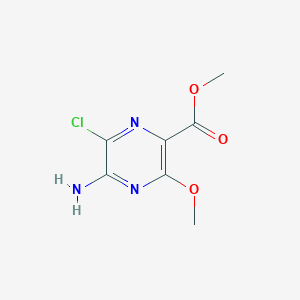
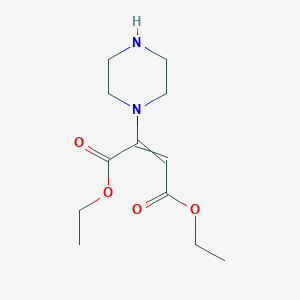
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
